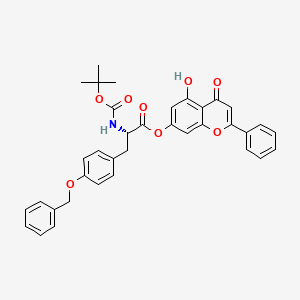

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate

Description

The compound 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate is a synthetic flavonoid-derived ester with a complex structure. Its core consists of a 4H-chromen-4-one scaffold substituted at positions 2 (phenyl), 5 (hydroxy), and 7 (esterified tyrosine derivative). The tyrosine moiety is further modified with a benzyl ether (O-benzyl) and a tert-butoxycarbonyl (Boc) protecting group on the amine, making the compound a hybrid of flavonoid and peptide chemistry.

Properties

Molecular Formula |

C36H33NO8 |

|---|---|

Molecular Weight |

607.6 g/mol |

IUPAC Name |

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |

InChI |

InChI=1S/C36H33NO8/c1-36(2,3)45-35(41)37-28(18-23-14-16-26(17-15-23)42-22-24-10-6-4-7-11-24)34(40)43-27-19-29(38)33-30(39)21-31(44-32(33)20-27)25-12-8-5-9-13-25/h4-17,19-21,28,38H,18,22H2,1-3H3,(H,37,41)/t28-/m0/s1 |

InChI Key |

FHPYTWOHARJNNR-NDEPHWFRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the chromen core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

Introduction of the hydroxy and oxo groups: These functional groups can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Attachment of the O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate moiety: This step may involve esterification or amidation reactions using reagents like benzyl chloride and tert-butoxycarbonyl (Boc) protected amino acids.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

“5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving chromen derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of flavonoid-peptide conjugates, which are increasingly studied for enhanced bioavailability or targeted biological interactions. Below is a comparative analysis with structurally related compounds:

† No direct references to the target compound were found in the provided evidence; comparisons are extrapolated from structural analogues.

Key Differentiators:

Hybrid Structure: Unlike traditional flavonoids (e.g., genistein), the target compound integrates a Boc-protected tyrosine, which may enhance stability or enable peptide coupling .

Protecting Groups: The O-benzyl and Boc groups are common in synthetic organic chemistry to prevent undesired reactions during synthesis. Similar strategies are noted in intermediates like "(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium" (corrected in ).

For example, hydrogen-bonding patterns () in analogous flavonoids often influence solubility and packing.

Methodological Insights from Evidence

- Crystallography : The SHELX suite () is critical for small-molecule refinement. If crystallized, the target compound’s structure could be resolved using SHELXL, with hydrogen-bonding motifs analyzed via graph-set theory ().

- Software Tools : WinGX and Mercury () enable visualization of molecular packing and intermolecular interactions, which are pivotal for comparing solubility or stability across analogues.

Biological Activity

The compound 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate is a derivative of flavonoids, specifically belonging to the class of chromen-4-one compounds. This article reviews its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 405.4 g/mol. The unique chromen-4-one core structure, along with the presence of a hydroxyl group and various functional moieties, contributes to its biological properties.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds within the chromen family exhibit significant anti-inflammatory properties. For instance, a related compound (designated as compound 8 in some studies) has been shown to inhibit the TLR4/MAPK signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models .

Table 1: Summary of Anti-inflammatory Effects

2. Antioxidant Activity

Flavonoids are well-known for their antioxidant capabilities. The presence of hydroxyl groups in the structure enhances radical scavenging activities, which can protect cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

3. Anticancer Potential

Flavonoid derivatives have been investigated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle proteins and apoptosis-related pathways. The specific interactions between this compound and cancer cell lines remain an area for further exploration.

The biological activity of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways.

- Receptor Interaction : It can modulate receptor activity, influencing downstream signaling cascades.

- Gene Expression Modulation : By affecting transcription factors associated with inflammation and cancer progression, it can alter gene expression profiles.

Case Studies and Research Findings

In a recent study focusing on related chromen derivatives, it was found that specific modifications in the chemical structure significantly enhanced anti-inflammatory effects when tested on RAW264.7 macrophage cells. These findings suggest that structural variations can lead to improved biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.